Endothelial Lipase (EL) Inhibitory Potency: A Key Differentiator Among Benzothiazole Acetamides
While explicit IC50 data for CAS 1351631-77-0 against EL is not published in open-access literature, its classification as an endothelial lipase inhibitor is documented . In the broader benzothiazole EL inhibitor series studied by Meng et al. (2019), benchmark compound 8i demonstrated potent EL inhibitory activity (exact IC50 not disclosed in abstract) and was successfully advanced to preclinical animal efficacy studies [1]. Structural analysis suggests that CAS 1351631-77-0's methylamino linker and 2-methoxyphenylethyl tail may confer distinct binding interactions compared to the cyano-linked analogs in the literature, potentially offering different selectivity or PK profiles. Direct procurement of this compound enables systematic structure-activity relationship (SAR) studies against these published benchmarks.
| Evidence Dimension | Endothelial Lipase (EL) Inhibition |
|---|---|
| Target Compound Data | Not explicitly quantified in open sources; classified as EL inhibitor |
| Comparator Or Baseline | Benchmark compound 8i from Meng et al. (2019) - potent EL inhibitor with acceptable ADME/PK profile |
| Quantified Difference | Cannot be calculated; direct comparative data not available |
| Conditions | EL inhibition assay; specific conditions for CAS 1351631-77-0 not published |
Why This Matters
Confirmation of EL inhibition is critical for cardiovascular research programs; procuring a verified EL inhibitor scaffold allows researchers to build SAR directly on a known active phenotype.
- [1] Meng, W., Adam, L. P., Behnia, K., Zhao, L., Yang, R., Kopcho, L. M., Locke, G. A., Taylor, D. S., Yin, X., Wexler, R. R., & Finlay, H. (2019). Benzothiazole-based compounds as potent endothelial lipase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(20), 126673. View Source
